molecular formula C6H16AuClP B8117770 Chloro(triethyl)-lambda5-phosphane;gold

Chloro(triethyl)-lambda5-phosphane;gold

Cat. No.: B8117770
M. Wt: 351.58 g/mol
InChI Key: BKRYEVFQRXVJMD-UHFFFAOYSA-N
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Description

Chloro(triethylphosphine)gold(I) (chemical formula: (C₂H₅)₃PAuCl; molecular weight: 350.58 g/mol) is a mononuclear gold(I) complex featuring a linear coordination geometry. It is synthesized via reactions of triethylphosphine with gold(I) precursors, such as [AuCl(tht)] (tht = tetrahydrothiophene), under mild conditions . The compound is a whitish to light purple crystalline solid with a melting point of 84–86°C and serves as a precursor in catalytic and medicinal applications . Key properties include its volatility, solubility in organic solvents (e.g., dichloromethane), and reactivity toward thiols and other nucleophiles .

Historically, this compound (marketed as SK&F 36914) demonstrated efficacy as an oral chrysotherapy agent for rheumatoid arthritis, showing equipotency to injectable gold sodium thiomalate but with reduced renal toxicity . Its stability and ligand-exchange kinetics are influenced by the triethylphosphine ligand’s moderate electron-donating capacity and steric profile .

Properties

IUPAC Name

chloro(triethyl)-λ5-phosphane;gold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16ClP.Au/c1-4-8(7,5-2)6-3;/h8H,4-6H2,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYEVFQRXVJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)(CC)Cl.[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16AuClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Ligand Effects

Gold(I) phosphine complexes exhibit linear two-coordinate geometries, but ligand properties critically modulate reactivity and stability:

Compound Ligand Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Chloro(triethylphosphine)gold(I) Triethylphosphine (PEt₃) 350.58 84–86 High ligand lability; moderate steric bulk
Chloro(triphenylphosphine)gold(I) Triphenylphosphine (PPh₃) 494.71 228–230 (decomp.) Bulky ligand; enhanced stability, reduced reactivity
Chloro(trimethylphosphine)gold(I) Trimethylphosphine (PMe₃) 290.50 105–107 Smaller ligand; higher volatility, lower thermal stability
[AuCl(L14)] (L14 = di-tert-butyl(phenyl)phosphine) Bulky phosphine ~450 (estimated) N/A Steric hindrance slows ligand exchange; used in catalysis

Key Observations :

  • Ligand Size and Stability : Bulky ligands (e.g., PPh₃, L14) increase steric protection, reducing decomposition rates but slowing reaction kinetics. For example, triphenylphosphine complexes are less reactive toward thiols compared to triethylphosphine derivatives .
  • Electron-Donating Effects: Trimethylphosphine (PMe₃) is a stronger σ-donor than PEt₃, leading to shorter Au–P bond lengths (theoretical studies) .

Q & A

Q. What are the standard methods for synthesizing Chloro(triethyl)-λ⁵-phosphane;gold complexes?

Answer: A widely used two-step synthesis involves dissolving elemental gold in aqua regia to form AuCl₄⁻, followed by ligand exchange with triethylphosphine. For example:

Step 1 : Gold is dissolved in boiling aqua regia to yield HAuCl₄.

Step 2 : Ligand substitution with triethylphosphine (PEt₃) under reflux in dichloromethane produces the target complex.
Yields typically exceed 90% when using optimized stoichiometry (1:1 Au:P ratio) and inert atmospheric conditions to prevent oxidation .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
Ligand Ratio (Au:P)1:1.292
SolventDichloromethane93
Reaction Time2 hours (reflux)90

Q. What spectroscopic and structural characterization techniques are most effective for these complexes?

Answer: Key methods include:

  • NMR Spectroscopy : ³¹P NMR identifies phosphorus coordination shifts (e.g., δ ~35–40 ppm for Au-PEt₃) .
  • X-ray Crystallography : Resolves Au-P bond lengths (~2.3 Å) and confirms tetrahedral geometry .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [Au(PEt₃)Cl]⁺ at m/z ~450) .

Q. Table 2: Characterization Data

TechniqueKey ObservationReference
³¹P NMRδ 38 ppm (sharp singlet)
X-ray DiffractionAu-P bond = 2.28 Å
ESI-MS[Au(PEt₃)Cl]⁺ at m/z 452.1

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or reaction kinetics?

Answer: Contradictions often arise from variations in ligand purity, solvent moisture, or Au oxidation states. Systematic approaches include:

  • Controlled Replication : Reproduce experiments using anhydrous solvents and rigorously purified PEt₃ .
  • Kinetic Profiling : Monitor reaction progress via in situ ³¹P NMR to identify rate-limiting steps .
  • Computational Modeling : Use DFT calculations to predict ligand exchange energetics and optimize conditions .

Q. What mechanistic insights explain the role of these complexes in catalytic cycles?

Answer: The Au(I) center facilitates transmetalation and oxidative addition steps in cross-coupling reactions. For example:

  • Transmetalation : Au-PEt₃ complexes transfer organic groups (e.g., aryl, vinyl) to Pd or Ni catalysts, as shown in Suzuki-Miyaura couplings .
  • Steric Effects : Bulky PEt�₃ ligands hinder undesired side reactions, enhancing selectivity for C–C bond formation .
  • Theoretical Frameworks : Ligand-to-metal charge transfer (LMCT) models explain redox stability during catalysis .

Q. How can computational methods improve the design of experiments involving these complexes?

Answer:

  • Density Functional Theory (DFT) : Predicts ligand binding energies and reaction pathways (e.g., Au–Cl bond dissociation).
  • AI-Driven Optimization : Platforms like COMSOL Multiphysics simulate reaction conditions (e.g., solvent polarity, temperature) to maximize yield .
  • Mechanistic Validation : Compare computed activation barriers with experimental kinetic data to refine catalytic cycles .

Q. What strategies address challenges in synthesizing air-sensitive Chloro(triethyl)-λ⁵-phosphane;gold complexes?

Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) during synthesis .
  • Stabilizing Additives : Introduce sacrificial ligands (e.g., Me₂S) to suppress Au(I) disproportionation .
  • Spectroscopic Monitoring : Track decomposition via UV-Vis (λ ~300 nm for Au clusters) .

Q. How do steric and electronic properties of triethylphosphine influence catalytic activity?

Answer:

  • Steric Demand : PEt₃’s cone angle (~132°) prevents agglomeration of Au nanoparticles, maintaining catalytic surface area .
  • Electronic Effects : Strong σ-donor ability stabilizes Au(I), reducing susceptibility to oxidation .
  • Comparative Studies : Replace PEt₃ with PPh₃ (weaker donor) to quantify electronic contributions to reaction rates .

Q. What are emerging applications in biomedical research for these complexes?

Answer:

  • Anticancer Studies : Au-PEt₃ derivatives exhibit cytotoxicity against HeLa cells via mitochondrial apoptosis pathways (IC₅₀ ~5 µM) .
  • Targeted Drug Delivery : Functionalize Au complexes with biotin for tumor-specific uptake .

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